molecular formula C6H13Cl2N3O2S B7970892 N1-1,3-Thiazol-2-yl-beta-alaninamide dihydrochloride hydrate

N1-1,3-Thiazol-2-yl-beta-alaninamide dihydrochloride hydrate

Cat. No.: B7970892
M. Wt: 262.16 g/mol
InChI Key: GBDWFZNNJLLDTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-1,3-Thiazol-2-yl-beta-alaninamide dihydrochloride hydrate is a chemical compound with the molecular formula C6H9N3OS.2ClH.H2O. It is a solid substance with a molecular weight of 262.16 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-1,3-Thiazol-2-yl-beta-alaninamide dihydrochloride hydrate involves the reaction of 1,3-thiazole-2-amine with beta-alanine in the presence of hydrochloric acid. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization and drying processes to obtain the final dihydrochloride hydrate form .

Chemical Reactions Analysis

Types of Reactions

N1-1,3-Thiazol-2-yl-beta-alaninamide dihydrochloride hydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted thiazole derivatives .

Scientific Research Applications

N1-1,3-Thiazol-2-yl-beta-alaninamide dihydrochloride hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as infections and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N1-1,3-Thiazol-2-yl-beta-alaninamide dihydrochloride hydrate involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of the thiazole ring and beta-alanine moiety. This structure imparts distinct chemical and biological properties, making it valuable in various research applications .

Biological Activity

N1-1,3-Thiazol-2-yl-beta-alaninamide dihydrochloride hydrate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a thiazole derivative characterized by the presence of a thiazole ring and a beta-alanine moiety. The molecular structure facilitates interactions with various biological targets, making it a candidate for therapeutic applications.

The biological activity of thiazole derivatives, including this compound, often involves modulation of specific enzyme pathways. Notably, thiazole derivatives have been shown to inhibit phosphoinositide 3-kinases (PI3Ks), which play a crucial role in cellular signaling and metabolism . This inhibition can lead to effects on cell proliferation, survival, and metabolism.

Antimicrobial Activity

Thiazole compounds have demonstrated antimicrobial properties against various pathogens. Research indicates that this compound may exhibit significant antibacterial and antifungal activities. In vitro studies have shown that thiazole derivatives can disrupt bacterial cell walls and inhibit fungal growth through various mechanisms, including interference with nucleic acid synthesis.

Anti-inflammatory Effects

Thiazole derivatives are also being investigated for their anti-inflammatory properties. They may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential therapeutic applications in treating inflammatory diseases .

Neuroprotective Potential

Recent studies have explored the neuroprotective effects of thiazole derivatives. The ability of these compounds to cross the blood-brain barrier allows for potential applications in neurodegenerative diseases. Preliminary findings suggest that this compound may protect neuronal cells from oxidative stress and apoptosis .

Case Studies and Research Findings

Several studies have highlighted the biological activity of thiazole derivatives:

  • Inhibition of 11beta-HSD1 : A study demonstrated that certain thiazole derivatives effectively inhibit human 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), an enzyme involved in cortisol metabolism. Compounds with similar structures showed Ki values as low as 3 nM, indicating potent inhibitory activity .
  • Anti-cancer Activity : Thiazole derivatives have been evaluated for their anti-cancer properties. For instance, compounds with modifications at the thiazole ring exhibited cytotoxic effects against various cancer cell lines in vitro, suggesting their potential as anti-cancer agents.
  • Cardiovascular Effects : Research has indicated that thiazole derivatives can influence cardiovascular health by modulating lipid profiles and reducing inflammation in animal models. These findings support further exploration into their use for cardiovascular diseases .

Data Table: Summary of Biological Activities

Activity Mechanism Research Findings
AntimicrobialDisruption of cell wallsEffective against Gram-positive bacteria
Anti-inflammatoryInhibition of COX/LOXReduces cytokine production
NeuroprotectiveProtection against oxidative stressPrevents neuronal apoptosis
Cancer inhibitionInduction of apoptosisCytotoxic effects on cancer cell lines

Properties

IUPAC Name

3-amino-N-(1,3-thiazol-2-yl)propanamide;hydrate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS.2ClH.H2O/c7-2-1-5(10)9-6-8-3-4-11-6;;;/h3-4H,1-2,7H2,(H,8,9,10);2*1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDWFZNNJLLDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC(=O)CCN.O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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